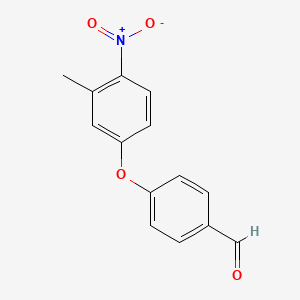
4-(3-Methyl-4-nitrophenoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-4-nitrophenoxy)benzaldehyde is an organic compound characterized by the presence of a benzaldehyde group substituted with a 3-methyl-4-nitrophenyl ether
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-4-nitrophenoxy)benzaldehyde typically involves the etherification of 4-hydroxybenzaldehyde with 3-methyl-4-nitrophenol. This reaction can be catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and reactant concentrations, which are crucial for optimizing the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: 4-[(3-Methyl-4-nitrophenyl)oxy]benzoic acid.
Reduction: 4-[(3-Methyl-4-aminophenyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(3-Methyl-4-nitrophenoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and nitro groups.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
作用機序
The mechanism of action of 4-(3-Methyl-4-nitrophenoxy)benzaldehyde involves its interaction with various molecular targets:
Aldehyde Group: Can form Schiff bases with amines, which are important in biochemical pathways.
Nitro Group: Can undergo reduction to form amines, which can further participate in various biochemical reactions.
Ether Linkage: Provides stability to the molecule, allowing it to act as a scaffold in the synthesis of more complex structures.
類似化合物との比較
- 4-Methoxy-3-[(4-nitrobenzyl)oxy]benzaldehyde
- 3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
- 4-Methoxy-3-(morpholinomethyl)benzaldehyde
Comparison: 4-(3-Methyl-4-nitrophenoxy)benzaldehyde is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds that may lack one of these functional groups or have different substituents.
特性
分子式 |
C14H11NO4 |
|---|---|
分子量 |
257.24 g/mol |
IUPAC名 |
4-(3-methyl-4-nitrophenoxy)benzaldehyde |
InChI |
InChI=1S/C14H11NO4/c1-10-8-13(6-7-14(10)15(17)18)19-12-4-2-11(9-16)3-5-12/h2-9H,1H3 |
InChIキー |
SOTOTJBQBFMZMK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)OC2=CC=C(C=C2)C=O)[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
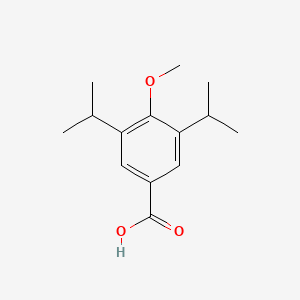
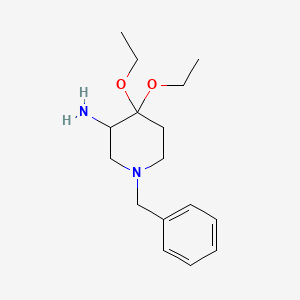
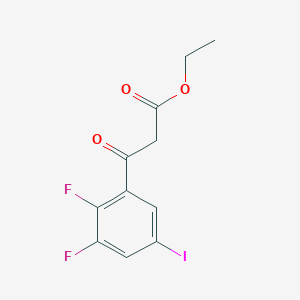
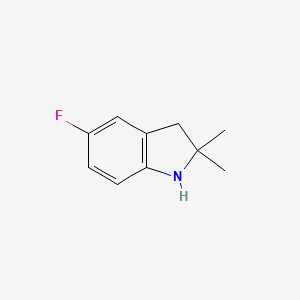
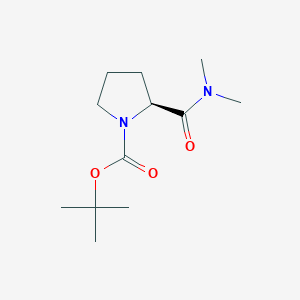
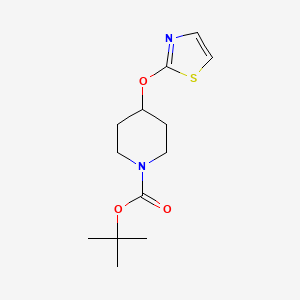
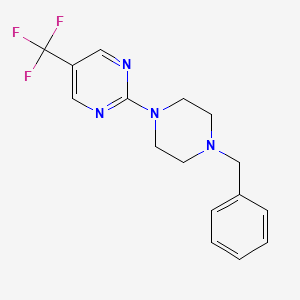
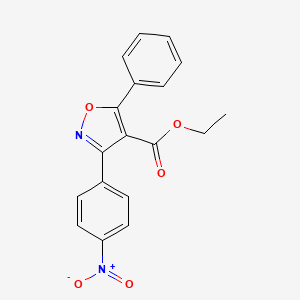
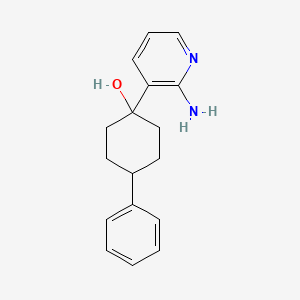
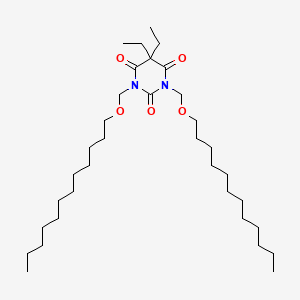
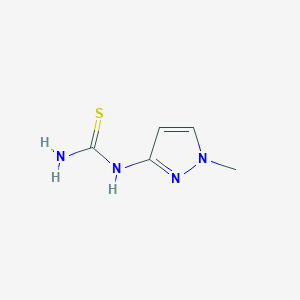
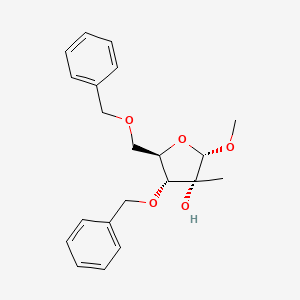
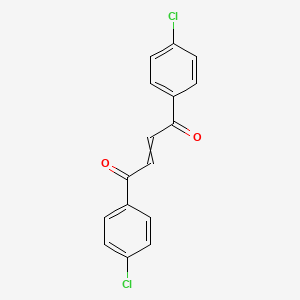
![1-bromo-4-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8712396.png)
